molecular formula C32H30N8O6S2 B3002271 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide CAS No. 391896-66-5

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide

Cat. No.: B3002271
CAS No.: 391896-66-5
M. Wt: 686.76
InChI Key: WRDABLDUSNMMLZ-UHFFFAOYSA-N
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Description

This compound is a bis-sulfamoyl benzamide derivative characterized by two bis(2-cyanoethyl)sulfamoyl groups attached to a central benzamide scaffold. Its structural complexity arises from the dual sulfamoyl moieties and the aromatic phenyl linkage, which likely influence its physicochemical and biological properties.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N8O6S2/c33-16-2-20-39(21-3-17-34)47(43,44)29-12-8-25(9-13-29)31(41)37-27-6-1-7-28(24-27)38-32(42)26-10-14-30(15-11-26)48(45,46)40(22-4-18-35)23-5-19-36/h1,6-15,24H,2-5,20-23H2,(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDABLDUSNMMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the sulfamoyl and cyanoethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano groups to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzamide core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized benzamides.

Scientific Research Applications

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfamoyl groups can form strong interactions with active sites, inhibiting enzyme activity. Additionally, the benzamido groups may facilitate binding to specific proteins, modulating their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core benzamide or sulfamoyl motifs but differ in substituents, heterocyclic attachments, and bioactivity profiles:

Substituent Variations and Molecular Properties
Compound Name (Full IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Topological Polar Surface Area Bioactivity (if reported)
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide C₂₂H₂₁N₅O₃S₂ 467.6 Benzothiazol-2-ylidene, ethyl 2.5 151 Not reported
4-[Bis(2-cyanoethyl)sulfamoyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide C₂₄H₂₃N₅O₄S₂ 553.6133 Oxadiazol, methylthiophenyl N/A N/A Not reported
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-[(phenylmethyl)-propan-2-yl-sulfamoyl]benzamide C₂₈H₂₈N₄O₅S₂ 564.68 Pyrimidinyl, isopropyl N/A N/A Not reported
4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide C₁₉H₂₁N₅O₅S 455.47 Oxadiazol, methoxymethyl N/A N/A Not reported
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide C₂₂H₂₆N₄O₇S₂ 546.59 Thiazol, nitrophenyl, methoxyethyl N/A N/A 119.09% growth modulation

Key Observations :

  • Heterocyclic Attachments : Oxadiazol (e.g., ) and thiazol (e.g., ) substituents correlate with bioactivity in growth modulation (119–129% in ), suggesting these groups enhance interaction with biological targets.
  • Polarity : Higher topological polar surface areas (e.g., 151 in ) indicate increased hydrophilicity, which may improve solubility but reduce membrane permeability.
  • Lipophilicity : The XLogP3 value of 2.5 for the benzothiazol analog suggests moderate lipophilicity, balancing solubility and bioavailability.
  • Molecular Weight : Analogs range from 455–553 g/mol. Higher weights (e.g., 553.61 g/mol in ) may limit bioavailability under Lipinski’s Rule of Five criteria.
Fluorinated and Halogenated Analogs

The fluorine-containing compound SZJ (C₂₀H₁₄F₄N₂O₄S) demonstrates how halogenation enhances metabolic stability. Compared to cyanoethyl groups, fluorinated moieties may improve target binding affinity through electronegative interactions.

Bioactivity Trends

Compounds with electron-withdrawing groups (e.g., nitro in , cyano in ) show higher growth modulation percentages (119–129%, p<0.05) compared to non-halogenated analogs. This aligns with the hypothesis that electron-deficient regions enhance receptor binding .

Biological Activity

The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide is a synthetic derivative belonging to the class of sulfamoyl-benzamides. Its biological activity has garnered attention due to its potential as an inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in various pathological conditions.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₄O₄S₂
  • Molecular Weight : 414.48 g/mol
  • CAS Number : To be determined based on synthesis protocols.

The biological activity of this compound is primarily attributed to its ability to inhibit h-NTPDases, which play a crucial role in nucleotide metabolism. The inhibition of these enzymes can lead to altered cellular signaling pathways, impacting processes such as apoptosis and proliferation.

Inhibition Studies

Recent studies have evaluated the inhibitory effects of sulfamoyl-benzamides, including the target compound, against various h-NTPDase isoforms. For instance:

  • h-NTPDase1 : The compound demonstrated an IC50 value of 2.88 ± 0.13 μM, indicating strong inhibition.
  • h-NTPDase2 : Similar inhibitory effects were noted with sub-micromolar concentrations.
  • h-NTPDase3 and h-NTPDase8 : The compound also showed significant inhibitory activity against these isoforms, suggesting a broad-spectrum effect.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the sulfamoyl and benzamide moieties significantly influence the inhibitory potency. Variations in substituents on the aromatic rings can enhance binding affinity and selectivity towards specific h-NTPDase isoforms.

Case Studies

  • Anti-Cancer Activity : In vitro studies have shown that derivatives of sulfamoyl-benzamides exhibit anti-cancer properties. For example, one study highlighted that a related compound caused cell cycle arrest in breast cancer cell lines (MCF-7 and MDA-MB-231) by inhibiting tubulin polymerization.
  • Cell Viability Assays : Compounds were tested across multiple human cancer cell lines, demonstrating varying degrees of cytotoxicity, with some derivatives achieving significant reductions in cell viability at low micromolar concentrations.

Data Tables

CompoundIC50 (μM)Target Enzyme
4-[bis(2-cyanoethyl)sulfamoyl]-...2.88 ± 0.13h-NTPDase1
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide0.72 ± 0.11h-NTPDase3
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid0.28 ± 0.07h-NTPDase8

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